molecular formula C5H8FNO B14813712 2-(Azetidin-3-yl)-2-fluoroacetaldehyde

2-(Azetidin-3-yl)-2-fluoroacetaldehyde

Cat. No.: B14813712
M. Wt: 117.12 g/mol
InChI Key: UXSDCACWHOUJSR-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-2-fluoroacetaldehyde is a chemical compound that features a four-membered azetidine ring with a fluorine atom and an aldehyde group attached to it. Azetidines are a class of heterocyclic compounds known for their biological activity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 2-(Azetidin-3-yl)-2-fluoroacetaldehyde, can be achieved through various methods. This reaction is one of the most efficient ways to synthesize functionalized azetidines, although it has inherent challenges .

Industrial Production Methods

Industrial production methods for azetidines often involve the use of inexpensive starting materials and environmentally friendly processes. For example, the synthesis of intermediate tert-butyl 3-oxoazetidine-1-carboxylate involves a green and facile method that minimizes by-products and simplifies the work-up process .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-2-fluoroacetaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include:

Scientific Research Applications

2-(Azetidin-3-yl)-2-fluoroacetaldehyde has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-2-fluoroacetaldehyde involves its interaction with molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluorine atom can enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Azetidin-3-yl)-2-fluoroacetaldehyde include:

Uniqueness

This compound is unique due to the presence of both a fluorine atom and an aldehyde group on the azetidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C5H8FNO

Molecular Weight

117.12 g/mol

IUPAC Name

2-(azetidin-3-yl)-2-fluoroacetaldehyde

InChI

InChI=1S/C5H8FNO/c6-5(3-8)4-1-7-2-4/h3-5,7H,1-2H2

InChI Key

UXSDCACWHOUJSR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(C=O)F

Origin of Product

United States

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